

# pyrocatechol chemical properties and reactivity

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An In-depth Technical Guide on the Core Chemical Properties and Reactivity of **Pyrocatechol**

## Abstract

**Pyrocatechol**, also known as catechol or 1,2-dihydroxybenzene, is a fundamental benzenediol with the formula  $C_6H_4(OH)_2$ .<sup>[1]</sup> It is a vital organic compound that serves as a precursor in the synthesis of pesticides, flavors, and pharmaceuticals.<sup>[2]</sup> This guide provides a comprehensive overview of the core chemical properties and reactivity of **pyrocatechol**, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its physical and spectral properties, an in-depth analysis of its key reactions such as oxidation and metal ion complexation, and methodologies for relevant experiments.

## Chemical and Physical Properties

**Pyrocatechol** is a colorless to white crystalline solid that is known to turn brown upon exposure to air and light due to oxidation.<sup>[3][4]</sup> It is flammable and can sublime.<sup>[3]</sup> The compound is soluble in water and various organic solvents, including ether, benzene, and chloroform.<sup>[3]</sup>

Table 1: Physical and Chemical Properties of **Pyrocatechol**

Property	Value	References
IUPAC Name	benzene-1,2-diol	[5]
Synonyms	Catechol, 1,2-Benzenediol, 2-Hydroxyphenol	[1][6]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>2</sub>	[1][5]
Molar Mass	110.11 g/mol	[1][7]
Appearance	White to faint beige crystalline solid/flakes	[1][3][6]
Density	1.344 - 1.371 g/cm <sup>3</sup>	[1][6][8]
Melting Point	103 - 105 °C	[1][6][8][9]
Boiling Point	245 - 245.5 °C	[1][2][6][9]
Flash Point	127 °C (closed cup)	[7][8]
Water Solubility	430 g/L (at 20 °C)	[6][8]
Solubility in other solvents	Soluble in ethanol, methanol, ether, benzene, chloroform, pyridine	[2][3][10][11]
pKa <sub>1</sub>	9.45	[2]
pKa <sub>2</sub>	12.8	[2]
log P (Octanol/Water)	0.88	[2]
Vapor Pressure	1 mm Hg (at 75 °C); 10 mmHg (at 117-118.3 °C)	[4][6][7]
Explosive Limit	1.97% (V)	[6][8]

## Spectral Data

The structural characteristics of **pyrocatechol** have been well-defined by various spectroscopic techniques.

Table 2: Spectral Data for **Pyrocatechol**

Technique	Observed Peaks/Signals	References
<sup>1</sup> H NMR (in D <sub>2</sub> O)	δ 6.859 ppm, δ 6.941 ppm	[12]
<sup>13</sup> C NMR (in D <sub>2</sub> O)	δ 119.054 ppm, δ 123.83 ppm, δ 146.711 ppm	[12]
IR (KBr disc)	Bands characteristic for C-O stretching with iron bonded to oxygen at 1439 cm <sup>-1</sup> and 1220 cm <sup>-1</sup> .	[13]
UV-Vis	Absorption band at 275 nm in aqueous solution.	[13]

## Reactivity and Key Reactions

**Pyrocatechol**'s reactivity is dominated by the two adjacent hydroxyl groups on the benzene ring, which make it an excellent chelating agent and susceptible to oxidation.

### Oxidation

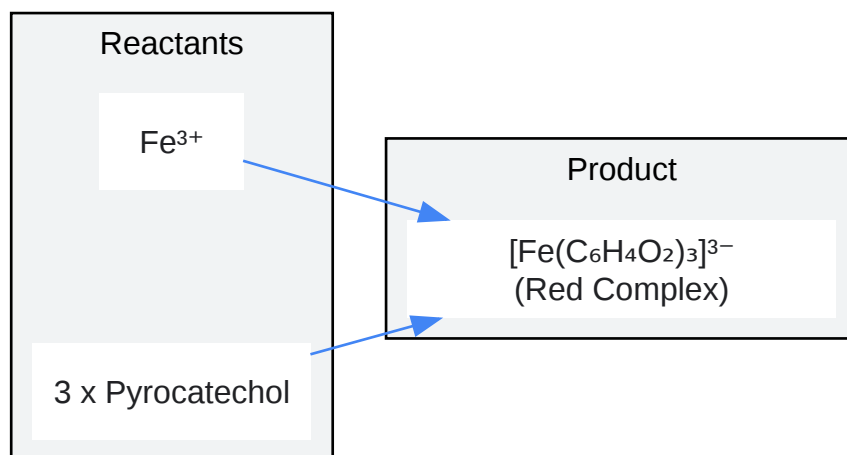
**Pyrocatechol** is readily oxidized, a reaction of significant interest in both synthetic chemistry and biochemistry. Upon exposure to air or other oxidizing agents, it is converted to the corresponding o-benzoquinone.[1][14] This oxidation is responsible for the browning of cut fruits and vegetables, a process catalyzed by the enzyme polyphenol oxidase.[1][5] In the laboratory, oxidizing agents like silver ammonia solution, Fehling's reagent, or sodium metaperiodate can be used to achieve this transformation.[3][14] The oxidation can proceed further, leading to polymerization and the formation of humic-like substances.[14]

Caption: Oxidation of **pyrocatechol** to o-benzoquinone.

### Complexation with Metal Ions

The ortho-dihydroxy arrangement makes **pyrocatechol** an excellent bidentate chelating ligand for a wide range of metal ions.[1] It reacts with ferric (Fe<sup>3+</sup>) ions to form distinctly colored complexes. For instance, with ferric chloride in an aqueous solution, it produces a green

coloration.[1] In alkaline solutions, it forms a red-colored tris(catecholato)ferrate(III) complex,  $[\text{Fe}(\text{C}_6\text{H}_4\text{O}_2)_3]^{3-}$ . [1][3] This strong chelating ability is fundamental to its role in coordination chemistry and has implications for its biological activity and potential applications in drug development and materials science.[15][16]



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Caption: Chelation of a ferric ion ( $\text{Fe}^{3+}$ ) by three **pyrocatechol** molecules.

## Electrophilic Substitution and Other Reactions

The hydroxyl groups are activating, directing electrophilic substitution to the positions ortho and para to them (positions 3, 4, 5, and 6). Due to the molecule's symmetry, positions 3 and 6 are equivalent, as are positions 4 and 5. **Pyrocatechol** can also undergo condensation reactions with reagents like phosgene ( $\text{COCl}_2$ ) or thionyl chloride ( $\text{SOCl}_2$ ) to form cyclic esters.[3]

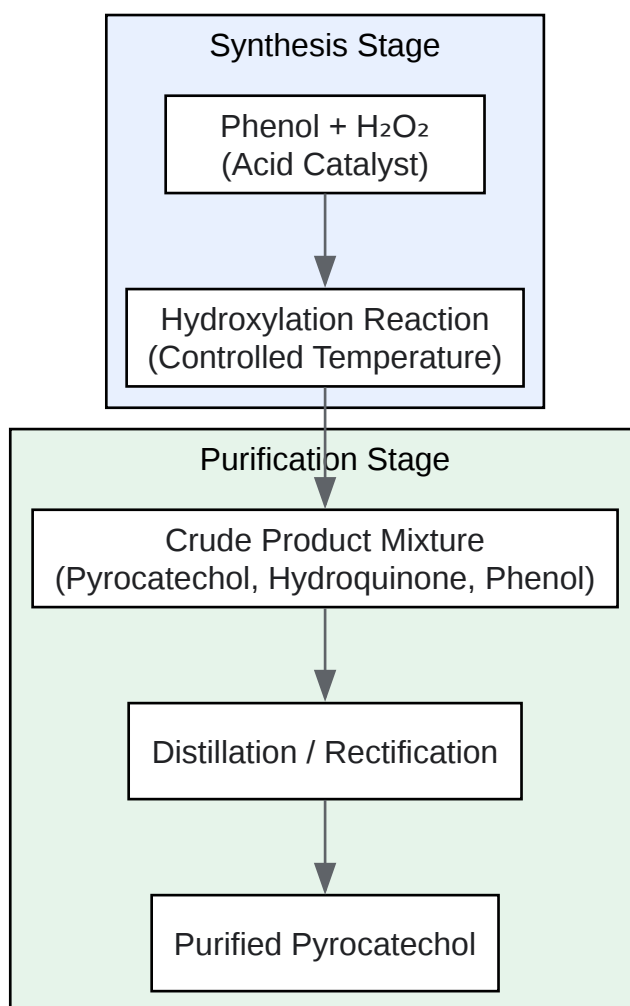
## Experimental Protocols

### Synthesis of Pyrocatechol via Phenol Hydroxylation

A common industrial method for producing **pyrocatechol** is the hydroxylation of phenol with hydrogen peroxide.[3]

- Materials: Phenol, hydrogen peroxide (e.g., 70% solution), strong acid catalyst (e.g., sulfuric acid, perchloric acid).[17]

- Procedure:
  - A reaction vessel is charged with phenol and a strong protic acid catalyst.[17][18]
  - Hydrogen peroxide is added dropwise to the phenol mixture while maintaining a controlled temperature (e.g., 80°C).[18]
  - The reaction is allowed to proceed with agitation for a specified duration to ensure completion.[18]
  - The resulting mixture contains **pyrocatechol**, hydroquinone (an isomer), unreacted phenol, and byproducts.[18]
  - The products are then separated and purified, typically through a multi-step process involving distillation or rectification to isolate pure **pyrocatechol**. [19]



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Caption: General workflow for the synthesis and purification of **pyrocatechol**.

## Oxidation of Pyrocatechol with Sodium Metaperiodate

This protocol describes the oxidative cleavage of **pyrocatechol** monoethers but the parent compound is also rapidly oxidized.<sup>[14]</sup>

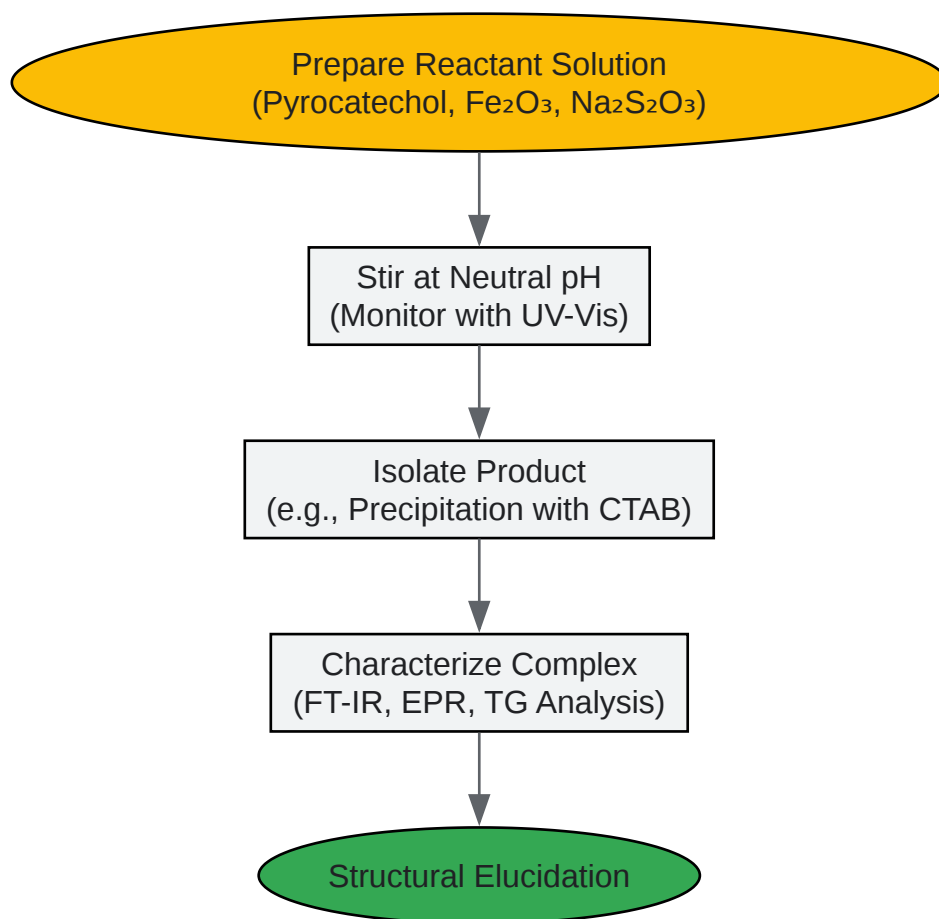
- Materials: **Pyrocatechol**, sodium metaperiodate (NaIO<sub>4</sub>), water or dilute acetic acid.
- Procedure:
  - Dissolve **pyrocatechol** in an aqueous or dilute acetic acid solution.

- Add a solution of sodium metaperiodate to the **pyrocatechol** solution.
- The reaction proceeds rapidly, yielding the corresponding o-quinone.[14]
- The product can be analyzed and quantified using techniques like titration with sodium thiosulfate to determine the yield.[14]

## Study of Pyrocatechol-Iron Complex Formation

This protocol outlines the investigation of the reaction between **pyrocatechol** and iron oxide.  
[13]

- Materials: **Pyrocatechol**, iron(III) oxide ( $\text{Fe}_2\text{O}_3$ ), sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ), cetyltrimethylammonium bromide (CTAB) for precipitation, deionized water.
- Procedure:
  - Prepare an aqueous solution of **pyrocatechol** and sodium thiosulfate at a neutral pH (around 7).[13]
  - Add iron(III) oxide to the solution. The reaction mixture is stirred for an extended period (e.g., over 400 hours).[13]
  - Monitor the reaction progress using UV-Vis spectroscopy by observing the characteristic absorption band of **pyrocatechol** at 275 nm disappear and new bands appear.[13]
  - Isolate the resulting complex by precipitation, for example, by adding CTAB.
  - Characterize the isolated solid complex using FT-IR, EPR, and UV-Vis spectroscopy to confirm its structure, which may involve stabilized o-semiquinone radicals complexed with  $\text{Fe}^{3+}$ . [13]



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Caption: Experimental workflow for studying **pyrocatechol**-iron complexation.

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